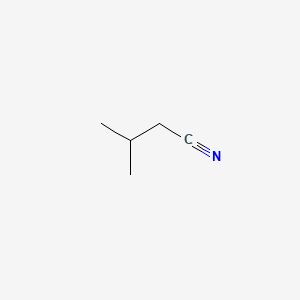
Isovaleronitrile
Übersicht
Beschreibung
Isovaleronitrile, also known as 3-methylbutanenitrile, is an aliphatic nitrile with the molecular formula C5H9N. It is a volatile organic compound that is structurally derived from hydrogen cyanide. This compound is commonly found as a plant metabolite and plays a role in various biological processes .
Wirkmechanismus
Target of Action
Isovaleronitrile primarily targets insects, specifically the predatory blue shield bug, Zicrona caerulea . This compound is part of a volatile blend emitted by the common evening primrose, Oenothera biennis, when it is infested by herbivores . The blue shield bug is attracted to these volatiles, suggesting that this compound plays a role in the bug’s foraging behavior .
Mode of Action
The mode of action of this compound involves its interaction with the olfactory receptors of the blue shield bug . The bug is attracted to the scent of this compound, which is emitted by the common evening primrose when it is infested by herbivores . This suggests that this compound acts as a chemical signal, guiding the bug towards its prey .
Biochemical Pathways
This compound is derived from the amino acid L-leucine . When the common evening primrose is infested by herbivores or treated with methyl jasmonate, L-leucine accumulates in the leaves and is subsequently converted into this compound . This process is part of the plant’s defense mechanism, producing volatile compounds that attract predatory insects .
Pharmacokinetics
It is known that this compound is a volatile compound , suggesting that it can readily evaporate and disperse into the environment. This property likely contributes to its role as a chemical signal in plant-insect interactions .
Result of Action
The emission of this compound by the common evening primrose results in the attraction of the predatory blue shield bug . This bug preys on the flea beetles that infest the primrose, thereby reducing the damage caused by these herbivores . Thus, the action of this compound contributes to the survival and health of the primrose .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of herbivores and the application of methyl jasmonate . These factors trigger the production and emission of this compound by the common evening primrose . Additionally, the effectiveness of this compound as a chemical signal may be affected by environmental conditions that influence its volatility and dispersion .
Biochemische Analyse
Biochemical Properties
Isovaleronitrile plays a significant role in biochemical reactions, particularly in the induction of nitrilase enzymes. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This compound has been shown to induce the production of nitrilase in various bacterial species, including Rhodococcus and Alcaligenes faecalis . The interaction between this compound and nitrilase involves the binding of the nitrile group to the active site of the enzyme, leading to its hydrolysis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound has been observed to induce the expression of nitrilase genes, which are involved in the metabolism of nitriles . This induction is regulated by specific transcription factors that respond to the presence of this compound. Additionally, this compound can affect cell growth and viability, as nitriles are generally toxic to cells and can inhibit cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilase enzymes. This compound binds to the active site of nitrilase, where it undergoes hydrolysis to produce isovaleric acid and ammonia . This reaction is facilitated by the presence of water molecules in the active site, which participate in the hydrolysis process. The binding of this compound to nitrilase also induces conformational changes in the enzyme, enhancing its catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness . Long-term exposure to this compound in in vitro studies has shown that it can have sustained effects on cellular function, including the continuous induction of nitrilase expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce the expression of nitrilase without causing significant toxicity . At high doses, this compound can be toxic and cause adverse effects, including respiratory irritation, skin irritation, and eye irritation . These toxic effects are dose-dependent and highlight the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction is catalyzed by nitrilase enzymes, which are induced by the presence of this compound . The metabolic pathway of this compound also involves its conversion to isovaleric acid, which can be further metabolized by other enzymes in the cell . This pathway plays a crucial role in the detoxification of nitriles and the regulation of cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophobic nature . Additionally, this compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues is influenced by its chemical properties and the presence of transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with nitrilase enzymes . This compound can also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific proteins and transporters . The localization of this compound within the cell can affect its activity and function, as well as its role in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isovaleronitrile can be synthesized through several methods. One common approach involves the reaction of isobutyl chloride with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydration of isovaleramide. This process involves heating isovaleramide in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2), leading to the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isovaleronitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isovaleric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to isovaleramine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Isovaleric acid.
Reduction: Isovaleramine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isovaleronitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its role as a plant metabolite and its involvement in plant-insect interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of nitrilase enzymes for biocatalysis.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Vergleich Mit ähnlichen Verbindungen
- Valeronitrile
- Butyronitrile
- Propionitrile
- Isobutyronitrile
Isovaleronitrile’s distinct properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDRKFYEGYYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021620 | |
| Record name | Isovaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-28-5 | |
| Record name | Isovaleronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVALERONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanenitrile, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isovaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2G72X091L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



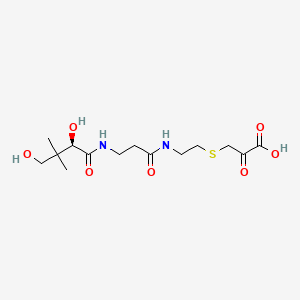
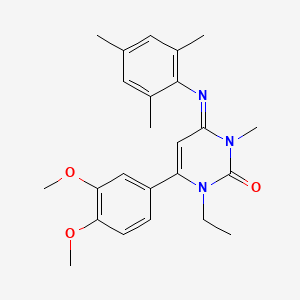
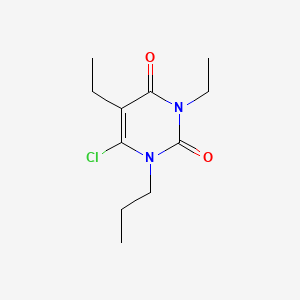
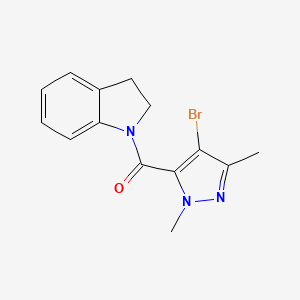

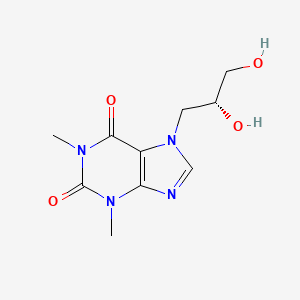
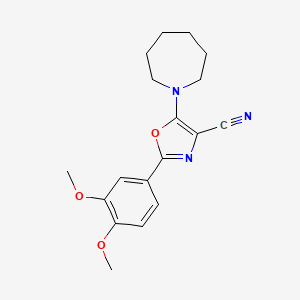

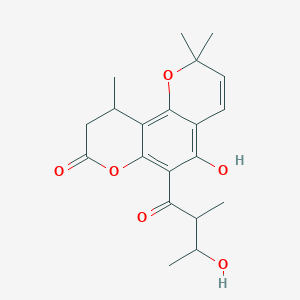
![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)
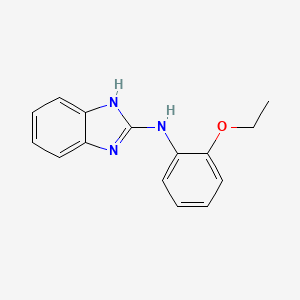
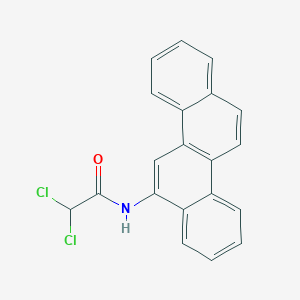
![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)
